GSK2801 Exhibits >50-Fold Selectivity for BAZ2A/B Over BRD4 Compared to Pan-BET Inhibitor JQ1
GSK2801 demonstrates >50-fold selectivity for BAZ2A/B over BRD4 . In contrast, the pan-BET inhibitor JQ1 binds to BRD4 bromodomains 1 and 2 with Kd values of 50 nM and 90 nM, respectively, but does not inhibit BAZ2A/B . This selectivity profile is critical for dissecting BAZ2-specific biology without confounding BET family effects.
| Evidence Dimension | Selectivity ratio (BAZ2A/B vs. BRD4) |
|---|---|
| Target Compound Data | >50-fold selectivity (BAZ2A/B over BRD4) |
| Comparator Or Baseline | JQ1: Kd BRD4(1) = 50 nM, BRD4(2) = 90 nM; no BAZ2A/B inhibition |
| Quantified Difference | >50-fold difference in selectivity window |
| Conditions | Biochemical binding assays (ITC/BLI for GSK2801; FP for JQ1) |
Why This Matters
Ensures that observed cellular phenotypes are attributable to BAZ2A/B inhibition rather than off-target BET bromodomain activity.
